molecular formula C8H10FNO B13129820 2-(3-Fluoropyridin-2-yl)propan-2-ol

2-(3-Fluoropyridin-2-yl)propan-2-ol

Cat. No.: B13129820
M. Wt: 155.17 g/mol
InChI Key: OBSWMACXELRFLH-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-2-yl)propan-2-ol is a fluorinated pyridine derivative with the molecular formula C8H10FNO. This compound is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest in various fields due to their enhanced stability and reactivity compared to non-fluorinated analogs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-(3-Fluoropyridin-2-yl)propanal or 2-(3-Fluoropyridin-2-yl)propanone .

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

    Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and binding affinity to biological targets. This can result in enhanced pharmacological activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoropyridin-4-yl)propan-2-ol
  • 2-(6-Fluoropyridin-2-yl)propan-2-ol
  • 2-(3-Bromo-5-fluoropyridin-4-yl)propan-2-ol

Uniqueness

2-(3-Fluoropyridin-2-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to other fluorinated pyridines, it offers a balance of stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(3-fluoropyridin-2-yl)propan-2-ol

InChI

InChI=1S/C8H10FNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3

InChI Key

OBSWMACXELRFLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=N1)F)O

Origin of Product

United States

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